molecular formula C10H11FN2O B2453229 4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 917747-51-4

4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2453229
CAS No.: 917747-51-4
M. Wt: 194.209
InChI Key: GDCLPWAQRWKWQG-UHFFFAOYSA-N
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Description

“4-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the IUPAC name 4-amino-1-(2-fluorophenyl)-2-pyrrolidinone hydrochloride . It has a molecular weight of 230.67 . The compound is typically stored as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FN2O.ClH/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14;/h1-4,7H,5-6,12H2;1H . This code provides a specific description of the molecule’s structure.

It has a molecular weight of 230.67 . More specific physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : The compound has been used in the synthesis of complex structures like 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one. This synthesis involves multicomponent reactions, indicating its utility in creating diverse molecular architectures (Sharma et al., 2013).

Chemical Characterization

  • Analytical Characterizations : It has been used in studies for the synthesis and characterization of substances like fluorolintane, which is important for understanding the chemical properties of new psychoactive substances (Dybek et al., 2019).

Medicinal Chemistry and Drug Discovery

  • Selective Inhibitor Synthesis : Research includes the development of selective Met kinase inhibitors, where derivatives of the compound have shown potential in targeting specific enzymes, crucial for cancer treatment (Schroeder et al., 2009).
  • Docking and QSAR Studies : The compound has been involved in docking studies and quantitative structure–activity relationship (QSAR) methods to analyze molecular features and predict biological activities, which are key in drug design processes (Caballero et al., 2011).

Synthesis of Biologically Active Compounds

  • Intermediate for Active Compounds : It serves as an intermediate in synthesizing biologically active compounds, highlighting its role in the broader context of pharmaceutical development (Wang et al., 2016).

Peptide Analogue Synthesis

  • Dipeptide Analogues : The compound is used in synthesizing N-acylated, O-alkylated pyrrolin-2-ones, which are analogues of amino acids. This synthesis opens avenues in studying peptide structures and functions (Hosseini et al., 2006).

Computational and Photophysical Studies

  • Photophysical Studies : Its analogues have been studied for photophysical characteristics, crucial for understanding molecular interactions and properties (Behera et al., 2015).

Herbicide Development

  • Protoporphyrinogen Oxidase Inhibitors : Derivatives of the compound have been explored as protoporphyrinogen oxidase inhibitors, a target for herbicide development. This highlights its potential in agricultural chemistry (Zhang et al., 2010).

Biological and Anticancer Studies

  • Anti-Cancer and Anti-Inflammatory Studies : A derivative, 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, was synthesized and its anti-inflammatory and anticancer activities were studied, indicating its potential in medical applications (Zulfiqar et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" .

Properties

IUPAC Name

4-amino-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14/h1-4,7H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCLPWAQRWKWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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